molecular formula C30H57BiO6 B1584473 Bismuth(3+) neodecanoate CAS No. 34364-26-6

Bismuth(3+) neodecanoate

Cat. No.: B1584473
CAS No.: 34364-26-6
M. Wt: 722.7 g/mol
InChI Key: TUQRJVHQQXIPMN-UHFFFAOYSA-K
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Description

Bismuth(3+) neodecanoate, also known as bismuth trineodecanoate, is an organo-metallic compound with the molecular formula Bi(C10H19O2)3. It is a colorless to yellow viscous liquid with a molecular weight of 722.75 g/mol. This compound is primarily used in applications requiring non-aqueous solubility, such as solar energy and water treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth(3+) neodecanoate can be synthesized through a reaction between neodecanoic acid and bismuth hydroxide. The process involves mixing and stirring neodecanoic acid with bismuth hydroxide, followed by heating the mixture to 150°C for about 5 hours. The resulting turbid solution is then extracted using an organic solvent such as normal hexane, toluene, or xylene. The organic phase is subjected to distillation under reduced pressure to remove any remaining solvent and water, yielding this compound as a brown, thick jelly .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: Bismuth(3+) neodecanoate primarily undergoes catalytic reactions. It is used as a catalyst in the synthesis of thermoplastic polyurethanes and polysiloxanes. The compound facilitates the reaction between polycaprolactone diols, diisocyanates, and diols with anthracene groups to form polyurethanes. It also catalyzes the reaction between hydroxy-terminated poly(dimethylsiloxanes) and ethyl silicate to form polysiloxanes .

Common Reagents and Conditions:

    Polyurethanes Synthesis: Polycaprolactone diols, diisocyanates, and diols with anthracene groups.

    Polysiloxanes Synthesis: Hydroxy-terminated poly(dimethylsiloxanes) and ethyl silicate.

Major Products:

    Thermoplastic Polyurethanes: Used in various industrial applications due to their flexibility and durability.

    Polysiloxanes: Used in sealants, adhesives, and coatings.

Comparison with Similar Compounds

  • Bismuth(III) acetate
  • Bismuth(III) benzoate
  • Bismuth(III) citrate
  • Bismuth(III) trifluoromethanesulfonate

Comparison: Bismuth(3+) neodecanoate is unique due to its specific application in non-aqueous solubility and its role as a catalyst in the synthesis of polyurethanes and polysiloxanes. Unlike other bismuth compounds, it is particularly effective in reactions involving organic solvents and provides enhanced stability and efficiency in industrial applications .

Properties

CAS No.

34364-26-6

Molecular Formula

C30H57BiO6

Molecular Weight

722.7 g/mol

IUPAC Name

bismuth;2,2-dimethyloctanoate

InChI

InChI=1S/3C10H20O2.Bi/c3*1-4-5-6-7-8-10(2,3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3

InChI Key

TUQRJVHQQXIPMN-UHFFFAOYSA-K

SMILES

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Bi+3]

Canonical SMILES

CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Bi+3]

Key on ui other cas no.

34364-26-6

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Bismuth(III) neodecanoate synthesized and characterized?

A1: Bismuth(III) neodecanoate can be synthesized via the co-reaction of bismuth oxide, neodecanoic acid, and acetic anhydride []. This method has proven effective in producing the desired compound. The synthesized Bi(Ne)3 can be characterized using Fourier Transform Infrared Spectroscopy (FTIR) and Elemental Analysis (EA) []. FTIR provides insights into the functional groups present within the molecule, confirming its structure. Meanwhile, EA accurately determines the elemental composition, verifying the purity and stoichiometry of the synthesized compound.

Q2: What are the applications of Bismuth(III) neodecanoate?

A2: Research highlights Bismuth(III) neodecanoate's potential as a thermal stabilizer for poly(vinyl chloride) (PVC) []. It significantly improves the initial color and long-term stability of PVC. This stabilizing effect is attributed to Bi(Ne)3's ability to act in two ways. First, it effectively absorbs hydrogen chloride (HCl) generated during PVC degradation. Second, it displaces labile chlorine atoms within the PVC molecular chains, further enhancing its stability []. This dual-action mechanism makes Bi(Ne)3 a promising candidate for improving the lifespan and performance of PVC materials.

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